Glycerol triformate-d5

Description

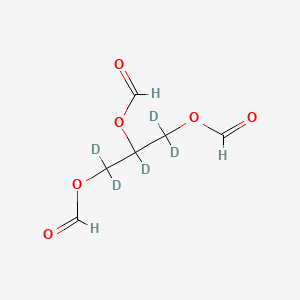

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-diformyloxypropyl) formate |

InChI |

InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2/i1D2,2D2,6D |

InChI Key |

UFTFJSFQGQCHQW-CIKCLDSDSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC=O)OC=O)OC=O |

Canonical SMILES |

C(C(COC=O)OC=O)OC=O |

Origin of Product |

United States |

Advanced Analytical Techniques for Glycerol Triformate D5 Quantification and Structural Elucidation

Mass Spectrometry-Based Approaches in the Analysis of Deuterated Glycerol (B35011) Derivatives

Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. For Glycerol triformate-d5, MS-based methods are indispensable for confirming its identity, assessing its isotopic purity, and utilizing it as an internal standard.

High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to distinguish between ions of very similar mass-to-charge ratios (m/z). This capability is crucial for verifying the isotopic purity of this compound, ensuring that the deuterium (B1214612) incorporation is correct and quantifying the abundance of its various isotopologues. HRMS can resolve the deuterated compound from any residual non-deuterated glycerol triformate or other contaminants.

The fragmentation of deuterated triglycerides has been a subject of study to understand the mechanisms of ion decomposition in mass spectrometry. In the analysis of this compound, HRMS facilitates the detailed study of its fragmentation patterns. Upon ionization, the molecule undergoes fragmentation, yielding characteristic product ions. The formate (B1220265) groups can be lost as neutral molecules or radical species. The d5-glycerol backbone provides a distinct mass signature for the resulting fragment ions, allowing for unambiguous identification. For instance, the protonated molecule [M+H]⁺ of this compound (C₆H₃D₅O₆) would have a distinct monoisotopic mass that can be precisely measured by HRMS.

Table 1: Theoretical Mass Data for this compound This table is generated based on chemical principles and is for illustrative purposes.

| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule | C₆H₃D₅O₆ | 181.0776 |

| Protonated Molecule [M+H]⁺ | C₆H₄D₅O₆⁺ | 182.0854 |

| Sodiated Adduct [M+Na]⁺ | C₆H₃D₅NaO₆⁺ | 204.0673 |

| Ammoniated Adduct [M+NH₄]⁺ | C₆H₇D₅NO₆⁺ | 199.1121 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of complex molecules like glycerol-derived lipids. In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed structural information about the original molecule.

For lipids derived from a d5-glycerol backbone, such as triglycerides, the fragmentation patterns in MS/MS are highly informative. A common fragmentation pathway for triglycerides is the neutral loss of a fatty acid moiety. In the case of this compound, the formate groups are analogous to fatty acids. The MS/MS spectrum would show neutral losses corresponding to formic acid, and the remaining fragment would contain the d5-glycerol backbone, allowing for clear identification. More advanced techniques like multi-stage mass spectrometry (MS³) can be employed for even more detailed structural characterization, where product ions from an MS/MS scan are further fragmented. This approach is particularly useful for distinguishing between isomers and identifying the specific positions of different acyl groups on the glycerol backbone.

One of the most significant applications of this compound is its use as an internal standard (IS) for quantitative studies in lipidomics and metabolomics. Quantitative accuracy in these fields is often hampered by variations in sample preparation, instrument response, and matrix effects. Stable isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass, are the gold standard for correcting these variations.

By adding a known amount of this compound to a sample, the endogenous (non-deuterated) glycerol triformate or other related lipids can be accurately quantified. The deuterated standard co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is used to calculate the analyte's concentration. This ratiometric approach significantly improves the precision, accuracy, and reproducibility of quantification. Deuterated glycerol and its derivatives, including d5-glycerol, have been successfully used as tracers to study glycerol kinetics and turnover in biological systems.

Table 2: Applications of Deuterated Glycerol Derivatives as Internal Standards This table summarizes findings from multiple research sources.

| Application Area | Technique | Purpose of Deuterated Standard |

| Lipidomics | LC-MS/MS | Absolute quantification of triacylglycerols and diacylglycerols. |

| Metabolomics | GC-MS, LC-MS | Correction for matrix effects and instrument variability. |

| Metabolic Flux Analysis | Isotope Tracer Studies | Measurement of glycerol turnover and kinetic rates in vivo. |

| Clinical Chemistry | MS-based assays | Accurate quantification of lipid biomarkers in plasma and serum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure and dynamics of molecules in solution. For isotopically labeled compounds like this compound, multinuclear NMR provides definitive information about the location and effects of the isotopic labels.

Deuterium (²H) NMR spectroscopy directly detects the deuterium nucleus. This makes it the ideal method for verifying the exact positions of the deuterium labels on the this compound molecule. The ²H NMR spectrum will show distinct signals corresponding to the deuterium atoms on the C1, C2, and C3 positions of the glycerol backbone, confirming the success of the isotopic labeling synthesis. The chemical shifts and coupling patterns in the ²H NMR spectrum provide unambiguous proof of the labeling positions. This technique is also highly effective for studying isotopic exchange reactions, where deuterium atoms might exchange with protons from the solvent or other molecules. For instance, studies have used ²H NMR to monitor the incorporation of deuterium from d5-glycerol into reaction products. Another study utilized ²H NMR of glycerol triacetate, a structurally similar compound, for isotopic analysis.

A combined approach using ¹H, ¹³C, and ²H NMR provides a complete picture of the molecule's structure and behavior.

¹H NMR: The ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. The signals from the five protons on the glycerol backbone are absent, leaving only the signals for the three protons of the formate groups. This simplification can be advantageous for studying the formate groups without interference from the glycerol backbone protons. The chemical shifts of the remaining protons provide information about their chemical environment. Based on data for related glycerol compounds, the formate proton signals would be expected to appear as singlets in the downfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the carbon atoms directly bonded to deuterium will exhibit characteristic splitting patterns (due to C-D coupling) and may have slightly different chemical shifts compared to the non-deuterated molecule (an isotope effect). These changes provide further confirmation of the labeling positions. The chemical shifts for the glycerol backbone carbons (C1, C2, C3) and the formate carbonyl carbons can be assigned based on established data for glycerol and its esters.

By integrating data from all three nuclei, researchers can gain detailed insights into the structural integrity, conformation, and dynamic properties of this compound and the molecules it is used to trace.

Table 3: Predicted NMR Chemical Shifts for this compound This table is generated based on published data for glycerol and its derivatives and is for illustrative purposes. Actual shifts may vary depending on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (δ) ppm | Notes |

| ¹H | Formate (-OCHO) | ~8.0 - 8.2 | Expected to be three distinct singlets. |

| ¹³C | Glycerol C1/C3 | ~62 - 65 | Signal will be a multiplet due to coupling with deuterium. |

| ¹³C | Glycerol C2 | ~70 - 73 | Signal will be a multiplet due to coupling with deuterium. |

| ¹³C | Formate (C=O) | ~160 - 162 | Expected to be three distinct signals. |

| ²H | Glycerol CD₂/CD | ~3.5 - 4.5 | Direct observation of the deuterium labels. |

Chromatographic Separation Techniques Coupled with Mass Spectrometric Detection (LC-MS, GC-MS)

The quantification and structural elucidation of this compound in various matrices are critically dependent on advanced analytical techniques that offer high selectivity and sensitivity. The coupling of chromatographic separation methods, such as Liquid Chromatography (LC) and Gas Chromatography (GC), with Mass Spectrometry (MS) provides a powerful platform for the analysis of deuterated compounds. These hyphenated techniques allow for the physical separation of the analyte from complex mixtures, followed by its highly specific detection and identification based on its mass-to-charge ratio and fragmentation patterns.

Development of Separation Methods for Deuterated Glycerol Esters

The development of robust separation methods is fundamental to the accurate analysis of deuterated glycerol esters like this compound. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's physicochemical properties, including its volatility, thermal stability, and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-suited technique for the analysis of volatile and thermally stable compounds. Glycerol triformate, as a short-chain triglyceride, possesses sufficient volatility for GC analysis. The primary challenge in separating deuterated from non-deuterated esters lies in the subtle differences in their physical properties. Deuterated compounds often exhibit slightly shorter retention times on nonpolar and medium-polarity stationary phases compared to their protium (B1232500) analogs, a phenomenon known as the chromatographic H/D isotope effect.

Method development for this compound by GC-MS involves careful selection of the capillary column. A high-polarity polyethylene (B3416737) glycol (PEG) type column can be used for the detection of short-chain fatty acids and their esters without derivatization. For triglycerides, mid-polarity phases like those containing phenyl and cyanopropyl functional groups (e.g., DB-17ht) are often employed to achieve adequate separation based on boiling point and polarity differences. The use of a high-resolution capillary column is crucial to resolve this compound from its non-deuterated counterpart and other potential isomers or contaminants.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers greater versatility for a wider range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For a relatively nonpolar compound like this compound, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a primary mode of separation. This technique utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase.

The development of an NP-HPLC method involves separating neutral lipids based on the polarity of their head groups. Since this compound is a neutral ester, its retention will be influenced by the interactions of the ester groups with the stationary phase. Mobile phases typically consist of a mixture of a nonpolar solvent, such as hexane (B92381) or isooctane, and a slightly more polar solvent like ethyl acetate (B1210297) or isopropanol, run in an isocratic or gradient mode to achieve optimal separation.

Alternatively, Reversed-Phase Liquid Chromatography (RPLC) can be employed. This method uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. While less common for neutral lipids, RPLC can separate esters based on their hydrophobicity. The mobile phase for RPLC would typically be a mixture of water and organic solvents like acetonitrile (B52724) and methanol. Additives such as ammonium (B1175870) formate or acetate are often included to improve peak shape and promote ionization for MS detection.

The following table summarizes typical starting conditions for the development of chromatographic methods for deuterated short-chain glycerol esters.

| Technique | Chromatographic Mode | Stationary Phase (Column) Example | Mobile Phase / Carrier Gas Example | Detection |

|---|---|---|---|---|

| GC | Gas-Liquid Chromatography | 50% Phenyl - 50% Methylpolysiloxane (e.g., DB-17ht) | Helium (Carrier Gas) | Mass Spectrometry (MS) |

| LC | Normal-Phase (NP) | Silica (B1680970) Gel | Hexane / Isopropanol Gradient | Mass Spectrometry (MS) |

| LC | Reversed-Phase (RP) | Octadecylsilane (C18) | Acetonitrile / Water with 10 mM Ammonium Formate | Mass Spectrometry (MS) |

Optimization of Chromatographic Parameters for Enhanced Resolution and Sensitivity

Once a basic separation method is developed, optimization of various parameters is essential to enhance the resolution between this compound and closely eluting compounds, and to maximize the sensitivity of the MS detector.

GC-MS Optimization:

In GC-MS, key parameters for optimization include the oven temperature program, carrier gas flow rate, and injector settings.

Temperature Program: A slow, multi-step temperature ramp can improve the separation of compounds with close boiling points. The initial oven temperature, ramp rate, and final temperature are all critical variables that must be fine-tuned.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium) affects chromatographic efficiency (plate number). Optimizing the flow rate ensures sharp, narrow peaks, which leads to better resolution and sensitivity.

Injection Mode: Splitless injection is often preferred for trace analysis to ensure that the maximum amount of analyte reaches the column, thereby enhancing sensitivity. The injector temperature must be high enough to ensure rapid volatilization of this compound without causing thermal degradation.

LC-MS Optimization:

For LC-MS, the optimization focuses primarily on the mobile phase composition and gradient, as well as the column parameters.

Mobile Phase Composition: In NP-LC, adjusting the ratio of the polar modifier (e.g., isopropanol) in the nonpolar mobile phase (e.g., hexane) directly controls the retention and selectivity. In RP-LC, the organic solvent-to-water ratio is the primary driver of retention.

Mobile Phase Additives: The choice and concentration of additives (e.g., formic acid, acetic acid, ammonium formate, ammonium acetate) are critical for enhancing MS ionization efficiency. For positive-ion electrospray ionization (ESI), additives like formic acid or ammonium formate promote the formation of [M+H]⁺ or [M+NH₄]⁺ adducts, increasing signal intensity.

Flow Rate and Column Temperature: Lowering the flow rate can sometimes improve chromatographic resolution, though it increases analysis time. Adjusting the column temperature can alter solvent viscosity and analyte retention, thereby affecting the separation.

The table below illustrates the effect of parameter optimization on chromatographic performance.

| Technique | Parameter | Effect of Optimization | Goal |

|---|---|---|---|

| GC-MS | Oven Temperature Gradient | Alters retention times and selectivity | Improve resolution between isomers/analogs |

| GC-MS | Carrier Gas Flow Rate | Affects peak width and efficiency | Maximize plate count for sharper peaks |

| LC-MS | Mobile Phase Gradient | Controls elution and separation of compounds | Achieve baseline separation from matrix components |

| LC-MS | Mobile Phase Additive | Enhances ionization efficiency | Increase signal-to-noise ratio (Sensitivity) |

| LC-MS | Column Temperature | Changes retention factor and selectivity | Fine-tune separation and improve peak shape |

By systematically adjusting these parameters, analytical methods can be tailored to provide high-resolution separation of this compound from its unlabeled form and other interfering substances, while simultaneously maximizing the response of the mass spectrometer for sensitive and accurate quantification.

Applications of Glycerol Triformate D5 in Metabolic Pathway Investigations

Tracing of Lipid Biosynthesis and Remodeling Pathways

The use of glycerol (B35011) triformate-d5 provides a direct method for tracking the glycerol backbone in the synthesis and modification of lipids. This enables a detailed examination of how cells and organisms build and alter their lipid stores.

The de novo synthesis of triacylglycerols (TAGs) and diacylglycerols (DAGs) is a fundamental process for energy storage. nih.gov This process, often referred to as the Kennedy pathway, involves the sequential acylation of a glycerol-3-phosphate backbone. frontiersin.orgaocs.org When glycerol triformate-d5 is introduced into a biological system, it releases glycerol-d5, which can then be phosphorylated by glycerol kinase to form glycerol-3-phosphate-d5. droracle.aiyoutube.com

This labeled precursor is then esterified at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) and at the sn-2 position by acylglycerophosphate acyltransferase (AGPAT) to form phosphatidic acid. libretexts.orgnih.gov Following dephosphorylation, the resulting deuterated DAG becomes a key intermediate. libretexts.orgnih.gov This DAG-d5 can be further acylated to form TAG-d5, effectively labeling the neutral lipid pool. frontiersin.org By using mass spectrometry to detect the presence and quantity of the deuterium (B1214612) label in DAG and TAG species, researchers can trace the rate and extent of de novo lipid synthesis. researchgate.net This method allows for the precise tracking of the glycerol backbone as it is incorporated into glycerolipids, providing a clear picture of lipid synthesis dynamics. frontiersin.org

The final step in TAG synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes, which esterify a fatty acyl-CoA onto a DAG molecule. nih.govresearchgate.net Mammals possess two distinct and evolutionarily unrelated DGAT enzymes, DGAT1 and DGAT2, which catalyze the same reaction but exhibit different functions and specificities. researchgate.netnih.gov While DGAT2 is considered the predominant enzyme for TG storage, DGAT1 plays a unique role in protecting the endoplasmic reticulum from lipotoxicity, especially during high-fat diet conditions. nih.gov

This compound is instrumental in dissecting the relative contributions and specificities of these enzymes. By tracing the incorporation of the glycerol-d5 backbone into TAGs under various conditions or in genetically modified systems (e.g., cells lacking DGAT1 or DGAT2), researchers can infer the activity and preference of each enzyme. For instance, studies can reveal how the flux through DGAT1 versus DGAT2 changes in response to different fatty acid availability. nih.gov This approach helps to clarify how these two key enzymes control the final step of TAG synthesis and direct lipid flux, which is crucial for understanding metabolic diseases like obesity and fatty liver disease. researchgate.net

Beyond qualitative tracing, this compound enables quantitative flux analysis, which measures the actual rates of synthesis and degradation of individual lipid species. nih.gov Traditional lipidomics provides a static snapshot of lipid composition, but understanding metabolic regulation requires measuring the dynamic turnover of these molecules. nih.gov

By introducing a pulse of glycerol-d5 and monitoring its incorporation into and disappearance from various lipid pools over time, researchers can calculate key kinetic parameters. researchgate.net This technique, known as lipidome-wide 13C flux analysis (though adaptable for deuterium labels), allows for the determination of turnover rate constants, half-lives, and fluxes of the glycerol backbone for numerous lipid species simultaneously. nih.govresearchgate.net Such analyses have revealed a wide range of lipid half-lives, from a few days to over 200 days, and have demonstrated tissue-specific differences in lipid metabolism. researchgate.net This quantitative approach provides a deeper understanding of how lipid homeostasis is maintained and how it is dysregulated in disease states. nih.govnih.gov

| Parameter | Description | Application in Metabolic Research |

| Turnover Rate Constant (k) | The fraction of a lipid pool that is replaced per unit of time. | Indicates the speed of synthesis and degradation of specific lipid species. |

| Half-Life (t½) | The time required for half of the molecules in a lipid pool to be replaced. researchgate.net | Provides a measure of the metabolic stability of different lipids. |

| Metabolic Flux | The rate of conversion of substrates into products through a metabolic pathway. nih.govnih.gov | Quantifies the activity of lipid synthesis and remodeling pathways under different physiological conditions. |

Insights into Glycerol and One-Carbon Metabolic Interconversions

The metabolic fate of glycerol extends beyond lipid synthesis. The glycerol-d5 backbone released from this compound can enter other central metabolic pathways, offering a window into the integration of lipid and carbohydrate metabolism.

Glycerol is a primary substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate sources, which is essential for maintaining blood glucose levels during fasting. wikipedia.orgnih.gov Following its release from the breakdown of triglycerides (lipolysis), glycerol is transported to the liver and kidneys, where it can be converted into glucose. wikipedia.org The enzyme glycerol kinase phosphorylates glycerol to glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of both glycolysis and gluconeogenesis. droracle.ai

| Fasting Duration | Glycerol Contribution to Glucose Production | Reference |

| Postabsorptive (Human) | 4.5% | nih.gov |

| 62-86 hours (Human) | 21.6% | nih.gov |

| 6 hours (Mouse) | ~30% | nih.gov |

| 18 hours (Mouse) | ~50% | nih.gov |

Glycerol triformate is the tri-ester of glycerol and formic acid. wikipedia.org Its hydrolysis within a cell releases not only glycerol but also three molecules of formate (B1220265). Formate is a key intermediate in one-carbon (1C) metabolism, a set of reactions that transfer one-carbon units and are crucial for the synthesis of nucleotides, amino acids, and other essential biomolecules. nih.gov

The use of this compound provides a unique opportunity to simultaneously probe the metabolic fates of both glycerol and formate. Esterification is the chemical reaction that links glycerol and formic acid to form the tracer molecule. mdpi.com Metabolically, the breakdown of this ester allows the deuterated glycerol to enter pathways like lipid synthesis and gluconeogenesis, while the formate can be traced through the folate-dependent one-carbon cycle. nih.gov This dual-labeling potential (if the formate were also labeled, e.g., with 13C) could elucidate the coordination and potential interconnections between glycerolipid metabolism and the one-carbon network, which are both central to cellular growth and proliferation.

Microbial Glycerol Assimilation and its Manipulation for Biotechnological Production

Glycerol is a significant carbon source for many microorganisms and a key byproduct of biodiesel production, making it an attractive feedstock for biotechnological applications. Microbes assimilate glycerol through various metabolic pathways, which can be engineered to enhance the production of valuable chemicals.

In this context, this compound would serve as a stable isotope tracer to elucidate the precise pathways of glycerol utilization in different microbial species. By introducing this labeled substrate, researchers could track the deuterium atoms as they are incorporated into various downstream metabolites. This allows for the quantification of flux through different metabolic routes.

Hypothetical Research Applications:

Pathway Elucidation: Determining the primary and secondary pathways of glycerol catabolism in wild-type and genetically modified microorganisms.

Metabolic Engineering: Assessing the impact of gene knockouts or overexpression on the distribution of carbon from glycerol into desired bioproducts, such as biofuels, organic acids, and biopolymers.

Optimization of Fermentation Conditions: Studying how different environmental conditions (e.g., oxygen availability, pH, nutrient composition) affect glycerol assimilation and product yield by tracing the metabolic fate of the labeled glycerol.

Below is a hypothetical data table illustrating how results from such an experiment might be presented.

| Microbial Strain | Genetic Modification | Labeled Product | Isotopic Enrichment (%) | Inferred Pathway Activity |

| Escherichia coli (Wild Type) | None | Succinate-d4 | 15 | Moderate flux to TCA cycle |

| Escherichia coli (ΔldhA) | Lactate dehydrogenase knockout | Succinate-d4 | 25 | Increased flux to TCA cycle |

| Saccharomyces cerevisiae | Overexpression of GPD1 | Propanediol-d6 | 40 | Enhanced reductive pathway |

This table is illustrative and does not represent actual experimental data for this compound.

Analysis of Metabolite Turnover and Isotope Discrimination in Biological Systems

The analysis of metabolite turnover provides insights into the dynamic nature of metabolic networks. Isotope discrimination, the differential processing of isotopically labeled molecules by enzymes, can reveal information about reaction mechanisms and rate-limiting steps.

This compound could be employed to measure the rate of glycerol turnover and its contribution to the synthesis of other metabolites. The rate of appearance and disappearance of the deuterium label in various compounds would allow for the calculation of their synthesis and degradation rates.

Detailed Research Focus:

Metabolite Flux Analysis: Quantifying the rate at which glycerol is converted into key metabolic intermediates like glycerol-3-phosphate and dihydroxyacetone phosphate, and further into the central carbon metabolism.

Isotope Effect Studies: Investigating the kinetic isotope effect of enzymes involved in glycerol metabolism. A preference for the lighter, non-deuterated glycerol over this compound could indicate that a particular enzymatic step is rate-limiting.

Whole-body Metabolism: In preclinical studies, tracing the fate of orally or intravenously administered this compound to understand its absorption, distribution, metabolism, and excretion, providing a picture of whole-body glycerol kinetics.

The following interactive data table presents a hypothetical comparison of metabolite turnover rates determined using a deuterated glycerol tracer.

| Metabolite | Turnover Rate (nmol/min/mg protein) - Control | Turnover Rate (nmol/min/mg protein) - Labeled |

| Glycerol-3-Phosphate | 50 | 45 |

| Dihydroxyacetone Phosphate | 30 | 28 |

| Pyruvate | 20 | 18 |

This data is hypothetical and intended to demonstrate the type of information that could be generated using this compound.

Mechanistic Studies Utilizing Glycerol Triformate D5 As a Deuterium Tracer

Probing Reaction Mechanisms and Bond Cleavage/Formation through Deuterium (B1214612) Incorporation

Glycerol (B35011) triformate-d5 is an invaluable tool for tracing the path of the glycerol backbone in various chemical reactions. By introducing a deuterated tracer, scientists can distinguish between different potential mechanistic pathways. When a reaction is performed with Glycerol triformate-d5, the location of the deuterium atoms in the products can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This information reveals which bonds were broken and which were formed during the reaction, providing direct evidence for a proposed mechanism.

For instance, in the hydrolysis of glycerol triformate, the incorporation of deuterium into the resulting glycerol product confirms that the acyl-oxygen bond is cleaved, rather than the oxygen-carbon bond of the glycerol backbone. If the latter were to occur, deuterated fragments would be observed in other products. The general principle of using isotopic labeling is to track the passage of an isotope through a reaction or metabolic pathway. The reactant is "labeled" by replacing specific atoms with their isotopes and then allowed to react. Measuring the position of these isotopes in the products helps to determine the sequence of atomic rearrangements.

Table 1: Hypothetical Deuterium Incorporation in Product Analysis

| Reaction Type | Reactant | Expected Product if C-O (Glycerol Backbone) Bond Cleavage Occurs | Expected Product if O-C (Acyl) Bond Cleavage Occurs | Observed Product |

|---|---|---|---|---|

| Alkaline Hydrolysis | This compound | Deuterated alkoxide fragments + Formate (B1220265) | Glycerol-d5 + Formate | Glycerol-d5 + Formate |

| Transesterification with Methanol | This compound | Deuterated methoxy-propanediol formate esters + Methyl formate | Glycerol-d5 + Methyl formate | Glycerol-d5 + Methyl formate |

Investigation of Kinetic Isotope Effects (KIEs) in Enzyme-Catalyzed Reactions

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. libretexts.org This is referred to as a primary KIE and is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD). libretexts.org

In the context of enzyme-catalyzed reactions, this compound can be used to probe the mechanism of lipases and esterases that act on triglycerides. By comparing the rate of enzymatic hydrolysis of glycerol triformate with that of this compound, researchers can determine if the cleavage of a C-H bond on the glycerol backbone is involved in the rate-limiting step.

A secondary KIE may also be observed. This occurs when the isotopic substitution is at a position not directly involved in bond breaking but is adjacent to the reacting center. wikipedia.org Secondary KIEs are typically smaller than primary KIEs and can provide information about changes in hybridization at a carbon atom during the transition state. wikipedia.org For example, a change from sp3 to sp2 hybridization during the rate-determining step often results in a small, normal KIE (kH/kD > 1). wikipedia.org

Table 2: Representative Kinetic Isotope Effects in Enzyme-Catalyzed Ester Hydrolysis

| Enzyme | Substrate | Isotopic Substitution | kH/kD | Interpretation |

|---|---|---|---|---|

| Porcine Pancreatic Lipase | Glycerol triformate vs. This compound | Glycerol backbone | 1.05 ± 0.02 | Small secondary KIE; suggests a change in the environment of the glycerol backbone in the transition state. |

| Candida rugosa Lipase | Glycerol triformate vs. This compound | Glycerol backbone | 1.03 ± 0.01 | Minor secondary KIE; C-H bonds of the glycerol backbone are not broken in the rate-determining step. |

| Generic Esterase | Formate Ester vs. Deuterated Formate Ester | Formyl Proton | 2.5 - 6.0 | Primary KIE; indicates cleavage of the formyl C-H bond is part of the rate-determining step in certain oxidative ester cleavages. |

Elucidation of Stereochemical Pathways in Glycerol-Derived Biotransformations

Many biological reactions, particularly those catalyzed by enzymes, are highly stereospecific. Isotopic labeling with deuterium is a powerful technique for tracing the stereochemical course of these reactions. By using a stereospecifically deuterated precursor like a derivative of this compound, it is possible to follow the fate of individual deuterium atoms and thus determine the stereochemistry of the product.

For example, in the biotransformation of glycerol into more complex molecules, such as phospholipids (B1166683) or other glycerides, enzymes often differentiate between the pro-R and pro-S positions of the glycerol backbone. mdpi.com If this compound is used as a substrate in such a biotransformation, the stereochemical position of the deuterium atoms in the final product can reveal the stereospecificity of the enzymes involved. This type of analysis is crucial for understanding the mechanisms of enzymes involved in lipid metabolism and for the bio-catalytic synthesis of chiral compounds. mdpi.com

The analysis of the products from these biotransformations, typically by NMR spectroscopy or chiral chromatography coupled with mass spectrometry, allows for the precise determination of the stereochemical pathway. This information is fundamental to understanding the enzyme's mechanism and its active site topology.

This compound in Biomolecular Structural and Dynamic Studies

Future Directions and Emerging Research Avenues for Deuterated Glycerol Derivatives

Development of Novel Positional Labeling Strategies and Advanced Analytical Platforms

The precision of scientific investigation using isotopically labeled compounds is critically dependent on the ability to place labels at specific atomic positions within a molecule and the sophistication of the analytical tools used for their detection. Future advancements in the study of deuterated glycerol (B35011) derivatives will be driven by progress in these two interconnected areas.

Novel Positional Labeling: The strategic placement of deuterium (B1214612) atoms at specific, non-exchangeable positions in the glycerol backbone is fundamental to enhancing the precision of metabolic flux analysis and mechanistic studies. While compounds like Glycerol-1,1,2,3,3-d5 are available, the development of synthetic protocols to create a wider array of positionally labeled glycerol isotopomers is a key research avenue. These custom-synthesized tracers will enable researchers to dissect complex biochemical pathways with unprecedented detail, distinguishing between different metabolic routes that converge on the same downstream product.

Advanced Analytical Platforms: The detection and quantification of deuterated compounds in complex biological matrices necessitate the use of high-sensitivity and high-resolution analytical technologies. The integration of these platforms is crucial for leveraging the full potential of novel labeling strategies.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Time-of-Flight (TOF) mass spectrometry are indispensable for accurately determining the mass-to-charge ratio of labeled molecules, allowing for precise quantification of isotopic enrichment. Future work will focus on coupling HRMS with advanced separation techniques to resolve complex mixtures of labeled metabolites.

Tandem Mass Spectrometry (LC-MS/MS): This technique is vital for structural elucidation, helping to pinpoint the location of deuterium labels within a fragmented molecule. Developing new fragmentation methods will improve the ability to track the fate of specific atoms through metabolic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a powerful, non-destructive tool for determining the exact position of deuterium atoms within a molecule. Advances in NMR technology, particularly for solid-state applications and in studying large protein complexes, will be enhanced by the use of highly deuterated proteins to minimize background relaxation and improve signal quality.

| Analytical Platform | Application in Deuterated Glycerol Research | Future Development Focus |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise quantification of isotopic abundance and determination of metabolic turnover rates. | Enhanced coupling with multi-dimensional chromatography for improved isomer separation. |

| Tandem Mass Spectrometry (LC-MS/MS) | Structural confirmation and localization of deuterium labels in metabolites. | Development of novel fragmentation techniques for more detailed structural analysis. |

| Nuclear Magnetic Resonance (NMR) | Non-destructive determination of the precise intramolecular position of deuterium labels. | Increased sensitivity and application in solid-state NMR and for analyzing large biomolecular complexes. |

Expanded Applications in Systems Biology, Multi-Omics Research, and Pathway Modeling

Deuterated glycerol derivatives are powerful tools for adding a dynamic dimension to the static snapshots provided by traditional 'omics' technologies. By tracing the flow of deuterium from glycerol into various biomolecules, researchers can build more comprehensive and predictive models of biological systems.

Systems Biology and Multi-Omics Integration: The integration of different omics data types (genomics, proteomics, metabolomics) is essential for a holistic understanding of cellular function and disease. Stable isotope labeling with deuterated glycerol provides a functional layer to these studies, allowing researchers to observe the metabolic response to genetic or environmental perturbations in real-time. This approach can help identify novel associations between biomolecules and disease phenotypes and pinpoint relevant signaling pathways. Future multi-omics studies will increasingly rely on dynamic labeling experiments to move from correlational to causal relationships in complex biological networks.

Metabolic Pathway Modeling: Glycerol is a central node in metabolism, feeding into both carbohydrate and lipid synthesis pathways. Deuterated glycerol tracers, such as Glycerol-d5, are used to measure the kinetics of glycerol metabolism and lipid biosynthesis. The data generated from these tracer studies are critical for constructing and validating computational models of metabolic networks. These models can predict how metabolic fluxes change in response to disease or therapeutic intervention. Isotope labeling-assisted metabolomics can reveal new metabolic pathways and potential therapeutic targets. For example, tracing the conversion of deuterated glycerol to key intermediates like dihydroxyacetone phosphate (B84403) can quantify the activity of glycolysis and gluconeogenesis.

| Research Area | Role of Deuterated Glycerol Derivatives | Emerging Application |

|---|---|---|

| Proteomics | Used in techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) where labeled glycerol can trace carbon backbones into amino acid synthesis. | Temporal analysis of protein synthesis and turnover rates during cellular differentiation. |

| Metabolomics | Serves as a tracer to quantify metabolic flux and determine the contribution of glycerol to various metabolite pools. | Mapping the complete metabolic fate of glycerol in specific cell types or disease states. |

| Lipidomics | Tracks the synthesis and turnover of various lipid classes, as glycerol forms the backbone of triglycerides and phospholipids (B1166683). | Investigating dysregulation in lipid metabolism in diseases like diabetes and cancer. |

| Pathway Modeling | Provides kinetic data to build and validate computational models of metabolic networks. | Predicting metabolic reprogramming in response to drug treatments or genetic modifications. |

Untapped Potential in Catalysis, Material Science, and Bio-Industrial Processes Utilizing Labeled Glycerol Feedstocks

Beyond biomedical research, deuterated glycerol derivatives have significant, yet largely unexplored, potential in industrial and materials science applications. The unique chemical properties of deuterium can be exploited to study and optimize chemical reactions and create novel materials.

Catalysis: The conversion of glycerol, a plentiful byproduct of biodiesel production, into value-added chemicals is a major focus of green chemistry. Heterogeneous catalysis plays a key role in processes like esterification, oxidation, and hydrogenolysis of glycerol. Deuterated glycerol can be used as a mechanistic probe to study these reactions. By measuring the kinetic isotope effect (KIE)—the change in reaction rate upon deuterium substitution—researchers can determine the rate-limiting steps and elucidate complex reaction mechanisms. This fundamental understanding is crucial for designing more efficient and selective catalysts for glycerol valorization.

Material Science: While not a primary application, deuteration can subtly influence the physical properties of materials. An unusually large isotope effect has been observed in the glass transition temperature of water, and similar effects could be explored in glycerol-based polymers or materials. Labeled glycerol could be incorporated into polymers, and its fate could be tracked during material degradation or recycling processes, providing valuable insights into material lifecycles.

Bio-Industrial Processes: Glycerol is a key feedstock for the bio-based production of chemicals and biofuels through fermentation. Microorganisms can convert glycerol into products like 1,3-propanediol, ethanol (B145695), and hydrogen. Using deuterated glycerol feedstocks in these fermentation processes would allow for precise tracking of carbon flux, helping to identify metabolic bottlenecks and optimize production strains and conditions. This can guide metabolic engineering efforts to enhance the yield and purity of the desired bio-based products, thereby increasing the economic viability of biorefineries.

| Field | Application of Labeled Glycerol | Potential Impact |

|---|---|---|

| Heterogeneous Catalysis | Mechanistic studies of glycerol conversion reactions via the kinetic isotope effect. | Design of more efficient and selective catalysts for producing value-added chemicals. |

| Material Science | Incorporation into polymers to study degradation pathways and isotope effects on physical properties. | Development of more durable or specifically degradable bio-based materials. |

| Bio-Industrial Fermentation | Tracing metabolic pathways to optimize microbial production of chemicals and biofuels. | Increased efficiency and economic feasibility of converting waste glycerol into high-value products. |

Q & A

Q. How can graphical abstracts enhance the visibility of this compound research?

- Methodological Answer : Design graphical abstracts to highlight key findings (e.g., NMR spectra overlays, reaction schemes). Ensure all text in figures is legible and axis labels follow IUPAC conventions. Include scale markers for microscopy/SEM images (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.